Neoeriocitrin

Description

This compound has been reported in Pyrrosia serpens, Citrus hystrix, and other organisms with data available.

protects against autophagy-inhibiting effects of okadaic acid; isolated from Drynariae rhizome; structure in first source

Structure

3D Structure

Propriétés

IUPAC Name |

(2S)-7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32O15/c1-9-20(33)22(35)24(37)26(38-9)42-25-23(36)21(34)18(8-28)41-27(25)39-11-5-14(31)19-15(32)7-16(40-17(19)6-11)10-2-3-12(29)13(30)4-10/h2-6,9,16,18,20-31,33-37H,7-8H2,1H3/t9-,16-,18+,20-,21+,22+,23-,24+,25+,26-,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBKKEZLIABHSGY-DOYQYKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC(=C(C=C5)O)O)O)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C4C(=O)C[C@H](OC4=C3)C5=CC(=C(C=C5)O)O)O)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70157530 | |

| Record name | Neoeriocitrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70157530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

596.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13241-32-2 | |

| Record name | Neoeriocitrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13241-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Neoeriocitrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013241322 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neoeriocitrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70157530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-7-[[2-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-2-(3,4-dihydroxyphenyl)-2,3-dihydro-5-hydroxy-4H-benzopyran-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.909 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Neoeriocitrin: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neoeriocitrin, a flavanone glycoside predominantly found in citrus fruits, has garnered significant scientific interest for its diverse pharmacological properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key biological activities of this compound. Detailed experimental protocols for its isolation, characterization, and evaluation of its biological effects are presented. Furthermore, this guide visualizes the signaling pathways modulated by this compound, offering a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Structure and Identification

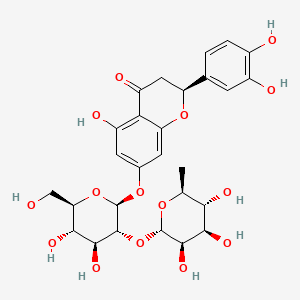

This compound is a 7-O-glycoside of the flavanone eriodictyol, linked to the disaccharide neohesperidose (α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranose)[1]. The core structure is a flavanone skeleton, characterized by a saturated C2-C3 bond in the C-ring.

Chemical Structure:

Figure 1. 2D chemical structure of this compound.

Table 1: Chemical Identification of this compound

| Identifier | Value | Reference |

| IUPAC Name | (2S)-7-{[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-{[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy}oxan-2-yl]oxy}-2-(3,4-dihydroxyphenyl)-5-hydroxy-2,3-dihydro-4H-1-benzopyran-4-one | [1] |

| Other Names | Eriodictyol-7-O-neohesperidoside, (S)-3',4',5,7-Tetrahydroxyflavanone-7-[2-O-(α-L-rhamnopyranosyl)-β-D-glucopyranoside] | [2][3] |

| CAS Number | 13241-32-2 | [1] |

| Chemical Formula | C27H32O15 | [1] |

| Molecular Weight | 596.53 g/mol | [3] |

| InChI | InChI=1S/C27H32O15/c1-9-20(33)22(35)24(37)26(38-9)42-25-23(36)21(34)18(8-28)41-27(25)39-11-5-14(31)19-15(32)7-16(40-17(19)6-11)10-2-3-12(29)13(30)4-10/h2-6,9,16,18,20-31,33-37H,7-8H2,1H3/t9-,16-,18+,20-,21+,22+,23-,24+,25+,26-,27+/m0/s1 | [1] |

| InChIKey | OBKKEZLIABHSGY-DOYQYKRZSA-N | [1] |

| Canonical SMILES | C[C@H]1--INVALID-LINK--O[C@@H]2--INVALID-LINK--C--INVALID-LINK--C5=CC(=C(C=C5)O)O)O)CO)O)O)O)O">C@@HO | [4] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and bioavailability.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Appearance | White to beige powder | [3] |

| Melting Point | Not available | |

| Solubility | DMSO: 65 mg/mL (108.96 mM) DMF: 15 mg/mL (25.15 mM) Ethanol: 1 mg/mL (1.68 mM) DMSO:PBS (pH 7.2) (1:4): 0.2 mg/mL (0.34 mM) Pyridine, Methanol: Soluble | [2][5][6] |

| UV λmax | 285 nm | [2] |

| pKa | Not available | |

| Stability | Stable for ≥ 4 years when stored at -20°C. | [2] |

Spectroscopic Data

Detailed spectroscopic data is essential for the unambiguous identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Predicted 1H and 13C NMR Chemical Shifts

| Atom | Predicted 13C Shift (ppm) | Predicted 1H Shift (ppm) |

| Aglycone | ||

| C-2 | 79.5 | 5.4 (dd) |

| C-3 | 43.2 | 2.8 (m), 3.1 (m) |

| C-4 | 197.1 | |

| C-5 | 164.2 | |

| C-6 | 96.8 | 6.1 (d) |

| C-7 | 167.5 | |

| C-8 | 95.9 | 6.1 (d) |

| C-9 | 163.2 | |

| C-10 | 102.5 | |

| C-1' | 131.2 | |

| C-2' | 114.8 | 6.9 (d) |

| C-3' | 145.7 | |

| C-4' | 146.2 | |

| C-5' | 115.9 | 6.8 (d) |

| C-6' | 118.9 | 6.8 (dd) |

| Glucose | ||

| C-1'' | 99.8 | 5.1 (d) |

| C-2'' | 77.5 | |

| C-3'' | 78.1 | |

| C-4'' | 71.2 | |

| C-5'' | 77.8 | |

| C-6'' | 62.3 | |

| Rhamnose | ||

| C-1''' | 101.2 | 5.0 (s) |

| C-2''' | 72.1 | |

| C-3''' | 72.3 | |

| C-4''' | 73.9 | |

| C-5''' | 70.2 | |

| C-6''' | 18.1 | 1.2 (d) |

Note: These are predicted values and may differ from experimental data. The proton shifts are presented with their expected multiplicities (s: singlet, d: doublet, dd: doublet of doublets, m: multiplet).

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight and provides structural information through fragmentation patterns.

Table 4: Mass Spectrometry Data for this compound

| Ionization Mode | Precursor Ion [M-H]- (m/z) | Major Fragment Ions (m/z) | Reference |

| ESI-MS/MS | 595.16 | 449.10 ([M-H-rhamnose]-), 287.05 ([M-H-neohesperidose]-, eriodictyol aglycone) | [4] |

Experimental Protocols

Isolation and Purification of this compound from Citrus Peel

The following protocol is a general method for the extraction and preparative HPLC isolation of flavonoids from citrus peels, which can be adapted for this compound.

Protocol:

-

Sample Preparation: Fresh citrus peels (e.g., from Citrus unshiu) are shade-dried at room temperature for three days and then ground into a fine powder (20-50 mesh)[8].

-

Extraction: The powdered peel is extracted with methanol at room temperature with stirring. The supernatant is collected after centrifugation, and the process is repeated multiple times to ensure exhaustive extraction[8]. The combined extracts are then concentrated under reduced pressure.

-

Purification by Preparative HPLC:

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of methanol and 0.1% aqueous acetic acid is a common mobile phase[9]. The gradient can be optimized to achieve the best separation.

-

Detection: The eluent is monitored at 280 nm, a wavelength where flavanones exhibit strong absorbance.

-

Fraction Collection: Fractions corresponding to the this compound peak are collected, pooled, and the solvent is evaporated to yield the purified compound. Purity is then assessed by analytical HPLC.

-

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

This assay is widely used to evaluate the free radical scavenging capacity of compounds.

Protocol:

-

Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM).

-

Sample Preparation: Dissolve this compound in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution, from which serial dilutions are made.

-

Assay Procedure:

-

In a 96-well plate, add a specific volume of each this compound dilution.

-

Add the DPPH working solution to each well and mix thoroughly.

-

Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture with the sample. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can then be determined.

Osteogenic Differentiation Assay in MC3T3-E1 Cells

This protocol assesses the ability of this compound to promote the differentiation of pre-osteoblastic cells.

Protocol:

-

Cell Culture: Culture MC3T3-E1 pre-osteoblast cells in α-MEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Induction of Osteogenic Differentiation:

-

Assessment of Osteogenic Markers:

-

Alkaline Phosphatase (ALP) Activity: After a few days of treatment (e.g., 7 days), lyse the cells and measure ALP activity using a colorimetric assay with p-nitrophenyl phosphate as the substrate[11].

-

Mineralization (Alizarin Red S Staining): After a longer period of culture (e.g., 21 days), fix the cells and stain with Alizarin Red S solution to visualize calcium deposits[11].

-

Gene Expression Analysis (RT-qPCR): At various time points, extract total RNA from the cells and perform reverse transcription quantitative PCR (RT-qPCR) to measure the expression levels of osteogenic marker genes such as Runx2, Collagen Type I (Col1a1), and Osteocalcin (Bglap)[10][12].

-

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, primarily attributed to its antioxidant, anti-inflammatory, and osteogenic properties.

Antioxidant Activity

This compound is a potent antioxidant. Studies have shown its effectiveness in various antioxidant assays:

Table 5: Quantitative Antioxidant Activity of this compound

| Assay | Activity | Reference |

| DPPH Radical Scavenging | 17.2% inhibition | [2] |

| Superoxide Radical Scavenging | 48.3% inhibition | [2] |

Anti-inflammatory Activity and the NF-κB Signaling Pathway

This compound has demonstrated significant anti-inflammatory effects by modulating key inflammatory pathways. A central mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Flavonoids like this compound can interfere with this pathway at multiple steps, including the inhibition of IKK activity and the subsequent prevention of IκBα degradation[13][14][15].

Figure 2. Inhibition of the canonical NF-κB signaling pathway by this compound.

Osteogenic Activity and the Beclin-1/Autophagy Pathway

Recent studies have elucidated a novel mechanism for the osteogenic activity of this compound involving the modulation of autophagy through its interaction with Beclin-1[16]. Autophagy is a cellular process for the degradation and recycling of cellular components, and it plays a crucial role in cellular differentiation and homeostasis. Beclin-1 is a key protein in the initiation of autophagy. This compound has been shown to directly bind to Beclin-1, stabilizing it by inhibiting its ubiquitination-mediated degradation. This leads to an increase in autophagy, which in turn enhances the osteogenic differentiation of stem cells[16].

Figure 3. this compound promotes osteogenic differentiation via the Beclin-1/autophagy pathway.

Conclusion

This compound is a promising natural compound with a well-defined chemical structure and significant biological activities. Its antioxidant, anti-inflammatory, and particularly its novel role in promoting osteogenic differentiation through the modulation of autophagy, make it a compelling candidate for further research and development in the pharmaceutical and nutraceutical industries. This technical guide provides a foundational resource for scientists and researchers to explore the full potential of this compound in various therapeutic applications. Further studies are warranted to fully elucidate its mechanisms of action, establish its safety and efficacy in preclinical and clinical models, and explore its potential for drug development.

References

- 1. assaygenie.com [assaygenie.com]

- 2. bowdish.ca [bowdish.ca]

- 3. Effect of Beclin-1 gene silencing on autophagy and apoptosis of the prostatic hyperplasia epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Item - Co-immunoprecipitation experiments to examine the interactions of beclin-1 with Bcl-2 and Bcl-xL. - Public Library of Science - Figshare [plos.figshare.com]

- 5. Protocol Library | Collaborate and Share [protocols.opentrons.com]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. Publication : USDA ARS [ars.usda.gov]

- 8. Semi-Continuous Subcritical Water Extraction of Flavonoids from Citrus unshiu Peel: Their Antioxidant and Enzyme Inhibitory Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]

- 10. spandidos-publications.com [spandidos-publications.com]

- 11. researchgate.net [researchgate.net]

- 12. Enhancing osteogenic differentiation of MC3T3-E1 cells during inflammation using UPPE/β-TCP/TTC composites via the Wnt/β-catenin pathway - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05529A [pubs.rsc.org]

- 13. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Double immunofluorescence staining [bio-protocol.org]

- 15. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]

- 16. mdpi.com [mdpi.com]

Neoeriocitrin: A Technical Guide to Its Natural Sources, Distribution, and Analysis

Introduction: Neoeriocitrin is a flavanone-7-O-neohesperidoside, a type of flavonoid glycoside, predominantly found in citrus fruits. As a secondary metabolite, it plays a role in plant defense and contributes to the flavor profile of the fruit. For researchers and drug development professionals, this compound is a compound of significant interest due to its potent antioxidant, anti-inflammatory, and potential therapeutic properties in metabolic and bone health. This guide provides a comprehensive overview of its natural sources, quantitative distribution, and the technical protocols for its extraction and analysis, alongside its known biological signaling pathways.

Natural Sources and Distribution

This compound is primarily synthesized and stored in plants of the Citrus genus. Its distribution is not uniform, with concentrations varying significantly between species, cultivars, and even different tissues within the same fruit.[1]

-

Primary Sources: The most significant natural sources of this compound are Bergamot (Citrus bergamia), grapefruit (Citrus paradisi), lemon (Citrus limon), and bitter orange (Citrus aurantium).[2][3][4][5][6] Bergamot, a citrus fruit endemic to the Calabria region of Italy, is particularly noted for its uniquely high concentration of this compound compared to other citrus fruits like sweet oranges.[7]

-

Distribution within the Fruit: Flavonoids, including this compound, are most abundant in the peel (flavedo and albedo) and are also present in the juice and pulp.[5][8] The concentration in juice can be influenced by the extraction method; industrial processes that press the peel can result in higher flavonoid content compared to hand-squeezing.[3]

-

Other Sources: Beyond citrus, this compound has also been isolated from the rhizome of Drynaria fortunei, a plant used in traditional Chinese medicine for bone health.[2]

Quantitative Distribution of this compound

The concentration of this compound is highly variable. The following tables summarize quantitative data from various studies, primarily focusing on citrus juices and extracts, analyzed using High-Performance Liquid Chromatography (HPLC).

| Source | Plant Part | Concentration | Reference |

| Bergamot (Citrus bergamia) | Juice | ~250 mg/L (~25 mg/100 mL) | [7] |

| Juice | 8.59 - 9.87 mg/100 mL | [9] | |

| Juice | 53.4 ppm (5.34 mg/100 mL) | [10] | |

| Juice Extract | 56.61 mg/g | [4] | |

| Grapefruit (Citrus paradisi) | Pure Juice (Green) | 0.59 mg/100 mL | |

| Pure Juice (White, Pink, Red) | 0.00 mg/100 mL | ||

| Lemon (Citrus limon) | Pure Juice (Spain) | 0.41 mg/100 mL | [11][12] |

| Pure Juice (France) | 0.00 mg/100 mL | [11][12] | |

| Peel Extract | 27.72 mg/g (Eriocitrin, isomer) | [13][14] | |

| Bitter Orange (Aurantii fructus) | Fruit | 1.27 - 6.48 mg/g | [15] |

Note: Concentrations can vary based on cultivar, ripeness, geographic location, and analytical methodology. Some studies report on eriocitrin, a closely related isomer, which can sometimes be quantified alongside or instead of this compound.[14][16]

Experimental Protocols

The extraction and quantification of this compound are critical for research and development. The methodologies typically involve solvent extraction followed by chromatographic analysis.

Protocol 1: Ultrasound-Assisted Extraction (UAE) from Citrus Peel

This protocol describes a common method for extracting flavonoids from the solid matrix of citrus peel.

-

Sample Preparation: Obtain fresh citrus fruit peels. Wash thoroughly to remove surface contaminants. The peels can be used fresh or dried at a low temperature (e.g., 40-50°C) to a constant weight and then ground into a fine powder.

-

Solvent Selection: A hydroalcoholic solution, typically 70-80% ethanol or methanol in water, is effective for extracting flavanone glycosides.

-

Extraction Procedure:

-

Weigh approximately 5 grams of the powdered peel into a flask.

-

Add the extraction solvent at a solid-to-solvent ratio of 1:20 (w/v) (e.g., 5 g of peel in 100 mL of solvent).

-

Place the flask in an ultrasonic bath.

-

Perform sonication for 30-60 minutes at a controlled temperature (e.g., 50°C). Ultrasound facilitates cell wall disruption and enhances solvent penetration.[17]

-

-

Filtration and Concentration:

-

After extraction, filter the mixture through Whatman No. 1 paper or a similar filter to separate the solid residue.

-

The resulting filtrate can be re-extracted (repeated 2-3 times) to maximize yield.

-

Combine the filtrates and concentrate the extract using a rotary evaporator under reduced pressure at a temperature below 50°C to remove the solvent.

-

-

Final Product: The resulting crude extract is a concentrated paste or powder that can be used for biological assays or further purified. For analytical purposes, the extract is redissolved in a suitable solvent (e.g., methanol or DMSO) to a known concentration.[18]

Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a standard method for the separation and quantification of this compound in a prepared extract.

-

Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector is required. Coupling with a Mass Spectrometer (MS) can provide more specific identification.[7][19]

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size) is most commonly used.[20]

-

Mobile Phase: A gradient elution is typically employed using two solvents:

-

Solvent A: Water with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape.

-

Solvent B: Acetonitrile or methanol.

-

-

Gradient Program: A typical gradient might start with a low percentage of Solvent B (e.g., 10-20%), increasing linearly over 30-40 minutes to a high percentage (e.g., 80-90%) to elute all compounds.

-

Flow Rate: A flow rate of 0.7 - 1.0 mL/min is common.[15][20]

-

Column Temperature: Maintained at 25-30°C.[15]

-

Detection: Flavanones like this compound have a characteristic UV absorbance maximum around 280-284 nm. The DAD detector should be set to monitor this wavelength.[15][20]

-

-

Sample and Standard Preparation:

-

Prepare a stock solution of a pure this compound standard in methanol at a known concentration (e.g., 1 mg/mL).

-

Create a series of calibration standards by diluting the stock solution to a range of concentrations (e.g., 1 to 100 µg/mL).

-

Prepare the sample extract by dissolving it in the mobile phase or methanol and filtering it through a 0.22 or 0.45 µm syringe filter before injection.[18]

-

-

Analysis and Quantification:

-

Inject the calibration standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.

-

Inject the prepared sample extract.

-

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the pure standard.

-

Quantify the amount of this compound in the sample by interpolating its peak area onto the generated calibration curve.

-

Mandatory Visualizations

Experimental and Analytical Workflow

Caption: Workflow for Extraction and Quantification of this compound.

Biological Activity and Signaling Pathways

This compound has been investigated for several biological activities, with preclinical studies suggesting its involvement in key cellular signaling pathways related to inflammation, cholesterol metabolism, and bone formation.

Anti-inflammatory Activity via NF-κB Inhibition

Chronic inflammation is implicated in numerous diseases. Flavonoids, including those in bergamot juice, have been shown to exert anti-inflammatory effects.[4] A proposed mechanism is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central mediator of inflammatory responses.[21][22][23]

Caption: Proposed Anti-inflammatory Mechanism of this compound.

Modulation of Cholesterol Metabolism

Bergamot extract, rich in this compound and other flavonoids, has been shown to have cholesterol-lowering properties.[24] The mechanism is distinct from statins and is thought to involve the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[24][25][26]

Caption: Cholesterol Synthesis Regulation by this compound.

Promotion of Osteogenic Differentiation

Studies using the MC3T3-E1 pre-osteoblastic cell line have demonstrated that this compound can promote osteogenesis, the process of bone formation. This suggests its potential as a therapeutic agent for conditions like osteoporosis.[2]

Caption: Logical Flow of this compound-Induced Osteogenesis.

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. Comparison of this compound and naringin on proliferation and osteogenic differentiation in MC3T3-E1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caringsunshine.com [caringsunshine.com]

- 4. Flavonoid Fraction of Bergamot Juice Reduces LPS-Induced Inflammatory Response through SIRT1-Mediated NF-κB Inhibition in THP-1 Monocytes | PLOS One [journals.plos.org]

- 5. Bergamot Byproducts: A Sustainable Source to Counteract Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. researchgate.net [researchgate.net]

- 8. Bergamot Peel Essence And Juice [foodwrite.co.uk]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Concentration data for this compound in Lemon, pure juice - Phenol-Explorer [phenol-explorer.eu]

- 12. Showing details for content value of this compound in Lemon, pure juice - Phenol-Explorer [phenol-explorer.eu]

- 13. Citrus Peel Flavonoid Extracts: Health-Beneficial Bioactivities and Regulation of Intestinal Microecology in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Flavonoid Extracts from Lemon By-Products as a Functional Ingredient for New Foods: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Showing details for content value of Eriocitrin in Lemon, pure juice - Phenol-Explorer [phenol-explorer.eu]

- 17. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Current procedures for extraction and purification of citrus flavonoids [redalyc.org]

- 20. ijirset.com [ijirset.com]

- 21. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Defining the Cholesterol Lowering Mechanism of Bergamot (Citrus bergamia) Extract in HepG2 and Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Defining the Cholesterol Lowering Mechanism of Bergamot (Citrus bergamia) Extract in HepG2 and Caco-2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Citrus bergamia Extract, a Natural Approach for Cholesterol and Lipid Metabolism Management: A Randomized, Double-Blind Placebo-Controlled Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

The intricate Pathway of Neoeriocitrin Biosynthesis in Citrus Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delineates the biosynthetic pathway of neoeriocitrin, a flavanone glycoside abundant in citrus fruits with significant antioxidant and anti-inflammatory properties. This document provides a comprehensive overview of the enzymatic steps, genetic regulation, and experimental methodologies crucial for understanding and potentially manipulating the production of this valuable bioactive compound.

Introduction to this compound

This compound, chemically known as eriodictyol-7-O-neohesperidoside, is a prominent flavonoid in citrus species, contributing to their characteristic taste and diverse health benefits.[1][2] Its biosynthesis is a multi-step process originating from the general phenylpropanoid pathway, culminating in a series of enzymatic modifications that yield the final complex glycosylated flavanone. Understanding this pathway is paramount for applications in functional food development, nutraceuticals, and pharmaceuticals.

The Biosynthetic Pathway of this compound

The synthesis of this compound in citrus plants is a specialized branch of the flavonoid biosynthesis pathway. The process begins with the amino acid L-phenylalanine and proceeds through several key enzymatic reactions to produce the flavanone aglycone, eriodictyol, which is then glycosylated.

The General Phenylpropanoid Pathway: Precursor Synthesis

The journey to this compound begins with the conversion of L-phenylalanine to p-coumaroyl-CoA, a central precursor for all flavonoids. This is accomplished through the sequential action of three key enzymes:

-

Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.[3][4]

-

Cinnamate 4-hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to p-coumaric acid.[4][5]

-

4-coumarate:CoA ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.[4][5]

Flavanone Skeleton Formation: The Road to Naringenin

The formation of the characteristic C6-C3-C6 flavonoid skeleton is a critical juncture in the pathway.

-

Chalcone synthase (CHS): This enzyme catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.[4][6][7]

-

Chalcone isomerase (CHI): Facilitates the stereospecific isomerization of naringenin chalcone into its corresponding flavanone, naringenin.[4][5]

Hydroxylation of Naringenin to Eriodictyol

The conversion of naringenin to eriodictyol is a crucial hydroxylation step that adds a second hydroxyl group to the B-ring of the flavanone.

-

Flavonoid 3'-hydroxylase (F3'H): This cytochrome P450 enzyme is responsible for the regiospecific hydroxylation of naringenin at the 3' position of the B-ring, yielding eriodictyol.[8][9]

Glycosylation of Eriodictyol to form this compound

The final and defining step in this compound biosynthesis is the glycosylation of the eriodictyol aglycone at the 7-hydroxyl position with the disaccharide neohesperidose (α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranose).[1] This is a two-step process catalyzed by specific UDP-glycosyltransferases (UGTs).

-

UDP-glucose:flavanone-7-O-glucosyltransferase (F7GAT): This enzyme transfers a glucose moiety from UDP-glucose to the 7-hydroxyl group of eriodictyol, forming eriodictyol-7-O-glucoside.[5][6]

-

UDP-rhamnose:flavanone-7-O-glucoside-2''-O-rhamnosyltransferase: A subsequent rhamnosyltransferase attaches a rhamnose sugar to the 2'' position of the glucose, completing the formation of the neohesperidose moiety and yielding this compound.[6][7]

The following Graphviz diagram illustrates the complete biosynthetic pathway of this compound.

Quantitative Data on this compound

The concentration of this compound varies significantly among different citrus species and even within different tissues of the same fruit. The following table summarizes available quantitative data.

| Citrus Species | Tissue | This compound Concentration (mg/100g FW) | Reference |

| Lemon (Citrus limon) | Pure juice | 0.00 - 0.41 mg/100 ml | [10][11] |

| Sour Orange (Citrus aurantium) | Juice | 0.77 mg/100 ml | [12] |

| Bergamot (Citrus bergamia) | Juice | Present | [13] |

Experimental Protocols

This section provides an overview of key experimental protocols used in the study of this compound biosynthesis.

Extraction and Quantification of this compound

A common method for the analysis of this compound and other flavonoids from citrus tissues involves solvent extraction followed by High-Performance Liquid Chromatography (HPLC).

Protocol: Flavonoid Extraction and HPLC Analysis

-

Sample Preparation: Freeze-dry citrus tissue (e.g., peel, flesh) and grind to a fine powder.

-

Extraction: Extract the powdered tissue with 80% methanol or 70% ethanol, often with sonication to improve efficiency.[14][15]

-

Purification: Centrifuge the extract to remove solid debris. The supernatant can be further purified using solid-phase extraction (SPE) if necessary.

-

HPLC Analysis:

-

Column: A C18 reverse-phase column is typically used (e.g., Inertsil ODS-3 V, 4.6 mm × 250 mm, 5 µm).[14]

-

Mobile Phase: A gradient of acetonitrile and water (often with a small amount of acid like acetic or formic acid) is commonly employed.[14][16]

-

Detection: UV detection at 280-290 nm is suitable for flavanones.[14]

-

Quantification: this compound concentration is determined by comparing the peak area to a standard curve generated with a pure this compound standard.

-

The following diagram outlines the general workflow for flavonoid analysis.

Enzyme Assays

Characterizing the enzymes involved in this compound biosynthesis requires specific in vitro assays.

Protocol: Chalcone Synthase (CHS) Activity Assay

-

Enzyme Extraction: Prepare a cell-free protein extract from young citrus tissues, where flavonoid biosynthesis is active.[6][7]

-

Reaction Mixture: The assay mixture typically contains the protein extract, p-coumaroyl-CoA, [14C]-malonyl-CoA (as a radiolabel), and a suitable buffer.

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.

-

Product Extraction: Stop the reaction and extract the labeled chalcone product into an organic solvent (e.g., ethyl acetate).

-

Quantification: Measure the radioactivity of the extracted product using liquid scintillation counting to determine CHS activity.

Protocol: UDP-glucose:flavanone-7-O-glucosyltransferase (F7GAT) Activity Assay

-

Enzyme Source: Use a protein extract from citrus tissue or a recombinantly expressed enzyme.

-

Reaction Mixture: The mixture should include the enzyme, the flavanone substrate (eriodictyol), UDP-[14C]-glucose as the labeled sugar donor, and a buffer.[6][7]

-

Incubation: Incubate at the optimal temperature.

-

Product Separation: Separate the radiolabeled glucoside product from the unreacted UDP-[14C]-glucose using techniques like thin-layer chromatography (TLC) or HPLC.

-

Detection: Visualize and quantify the product using autoradiography or by scraping the corresponding spot from the TLC plate and measuring its radioactivity.

Genetic Regulation and Future Perspectives

The biosynthesis of this compound is tightly regulated at the genetic level, with the expression of the biosynthetic genes often being tissue-specific and developmentally controlled.[5][17] Transcription factors, such as MYB, bHLH, and WD40 proteins, are known to regulate flavonoid biosynthesis in plants and likely play a role in controlling this compound production in citrus.[17]

Future research in this area will likely focus on:

-

Metabolic Engineering: Overexpression or silencing of key biosynthetic genes (e.g., F3'H, specific UGTs) to enhance this compound content in citrus fruits or to produce it in microbial systems.

-

Elucidation of Regulatory Networks: Identifying the specific transcription factors that control the this compound biosynthesis pathway to enable more precise genetic manipulation.

-

Enzyme Characterization: Detailed kinetic and structural analysis of the key enzymes to understand their mechanisms and substrate specificities.

By continuing to unravel the complexities of the this compound biosynthesis pathway, researchers can unlock new opportunities for improving the nutritional and medicinal value of citrus fruits and developing novel sources of this beneficial flavonoid.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. caringsunshine.com [caringsunshine.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. Flavanone glycoside biosynthesis in citrus. Chalcone synthase, UDP-glucose:flavanone-7-O-glucosyl-transferase and -rhamnosyl-transferase activities in cell-free extracts [agris.fao.org]

- 7. researchgate.net [researchgate.net]

- 8. The Extraction, Biosynthesis, Health-Promoting and Therapeutic Properties of Natural Flavanone Eriodictyol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hydroxylation of diverse flavonoids by CYP450 BM3 variants: biosynthesis of eriodictyol from naringenin in whole cells and its biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Concentration data for this compound in Lemon, pure juice - Phenol-Explorer [phenol-explorer.eu]

- 11. Showing details for content value of this compound in Lemon, pure juice - Phenol-Explorer [phenol-explorer.eu]

- 12. mdpi.com [mdpi.com]

- 13. Beneficial Effects of Citrus Flavanones Naringin and Naringenin and Their Food Sources on Lipid Metabolism: An Update on Bioavailability, Pharmacokinetics, and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubcompare.ai [pubcompare.ai]

- 15. researchgate.net [researchgate.net]

- 16. A combination of commercial and traditional food-source-derived enzymatic treatment acts as a potential tool to produce functional yuzu (Citrus junos) powder - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Target-Genes Reveal Species and Genotypic Specificity of Anthocyanin Pigmentation in Citrus and Related Genera - PMC [pmc.ncbi.nlm.nih.gov]

The In Vitro Mechanisms of Action of Neoeriocitrin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro mechanisms of action of neoeriocitrin, a flavanone glycoside predominantly found in citrus fruits. This document summarizes key findings on its anti-inflammatory, antioxidant, and enzyme-inhibitory activities, presenting quantitative data, detailed experimental protocols, and visual representations of the core signaling pathways involved.

Core Mechanisms of Action

This compound exerts its biological effects through a multi-faceted approach at the cellular level. In vitro studies have demonstrated its capacity to modulate key pathways involved in inflammation and oxidative stress, primarily through the inhibition of pro-inflammatory enzymes and mediators, the scavenging of reactive oxygen species (ROS), and the activation of endogenous antioxidant systems.

Anti-Inflammatory Activity

This compound has been shown to possess significant anti-inflammatory properties. Its action is largely attributed to the inhibition of key enzymes in the inflammatory cascade and the suppression of pro-inflammatory signaling pathways, leading to a reduction in inflammatory mediators.

A primary mechanism is the selective inhibition of cyclooxygenase-2 (COX-2). In enzymatic assays, this compound demonstrated a higher selectivity towards COX-2, with an inhibition of 78%, while showing lower inhibitory activity against the COX-1 isoform[1][2]. This selectivity is a desirable characteristic for anti-inflammatory agents, as it may reduce the gastrointestinal side effects associated with non-selective COX inhibitors.

Furthermore, this compound has been observed to reduce the production of nitric oxide (NO), a key inflammatory mediator, in interleukin-1β (IL-1β) stimulated human cartilage explants[3]. This is complemented by its ability to decrease the release of glycosaminoglycans (GAGs), suggesting a protective effect against cartilage degradation in inflammatory joint conditions[3]. In intestinal cell models, this compound, as part of a flavanone mixture, contributes to a significant decrease in the release of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8) in Caco-2 cells.

Antioxidant Activity

This compound is a potent antioxidant. This activity is crucial in mitigating the cellular damage caused by oxidative stress, a key factor in the pathogenesis of numerous chronic diseases. Its antioxidant effects are manifested through both direct radical scavenging and the modulation of cellular antioxidant pathways.

In vitro studies have demonstrated that this compound effectively reduces intracellular ROS levels in pancreatic β-cells under chemically-induced oxidative stress. This protective effect is dose-dependent and highlights its potential to shield cells from oxidative damage.

Modulation of Signaling Pathways

The anti-inflammatory and antioxidant effects of this compound are underpinned by its ability to modulate critical intracellular signaling pathways. Evidence, primarily from studies on closely related citrus flavanones, strongly suggests that this compound's mechanisms involve the regulation of the NF-κB and Keap1-Nrf2 pathways.

NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Upon stimulation by pro-inflammatory signals like TNF-α or IL-1β, the inhibitor of NF-κB (IκBα) is phosphorylated and subsequently degraded. This allows the p65/p50 NF-κB dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including those for COX-2, iNOS, TNF-α, and various interleukins. Flavonoids, including those structurally similar to this compound, have been shown to inhibit this pathway by preventing the degradation of IκBα and blocking the nuclear translocation of p65.

Keap1-Nrf2 Antioxidant Response Pathway: The Keap1-Nrf2 pathway is the master regulator of the cellular antioxidant response. Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or activators like certain flavonoids, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE) in the promoter region of various genes, and initiates the transcription of a suite of protective antioxidant and detoxifying enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1)[4][5].

Quantitative Data Summary

The following tables summarize the available quantitative data on the in vitro bioactivity of this compound.

| Table 1: Enzyme Inhibition Data | |

| Target Enzyme | Reported Activity for this compound |

| Cyclooxygenase-1 (COX-1) | Low inhibitory activity reported[1][2]. |

| Cyclooxygenase-2 (COX-2) | 78% inhibition at tested concentration; demonstrates higher selectivity for COX-2 over COX-1[1][2]. |

| Matrix Metalloproteinase-13 (MMP-13) | Reported as not active[3]. |

| Table 2: Antioxidant and Anti-inflammatory Cellular Activity | |

| Assay | Observed Effect of this compound |

| Intracellular ROS Production (INS-1E cells) | Dose-dependent reduction in streptozotocin-induced ROS. |

| Nitric Oxide (NO) Production (Human Cartilage Explants) | Dose-dependent inhibition of IL-1β-induced NO production[3]. |

| Glycosaminoglycan (GAG) Release (Human Cartilage Explants) | Reduced IL-1β-induced GAG release[3]. |

| Cytokine Release (IL-6, IL-8) (Caco-2 cells) | Contributes to the reduction of pro-inflammatory cytokine release as part of a flavanone mixture. |

Key Signaling Pathway Diagrams

The following diagrams, generated using DOT language, illustrate the key signaling pathways modulated by this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Synergistic Combination of Citrus Flavanones as Strong Antioxidant and COX-Inhibitor Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. new-geno.oss-accelerate.aliyuncs.com [new-geno.oss-accelerate.aliyuncs.com]

- 5. Impaired Nuclear Nrf2 Translocation Undermines the Oxidative Stress Response in Friedreich Ataxia | PLOS One [journals.plos.org]

A Comprehensive Technical Guide on the Antioxidant and Anti-inflammatory Properties of Neoeriocitrin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoeriocitrin is a flavanone glycoside predominantly found in citrus fruits, particularly in the peels of bitter orange (Citrus aurantium)[1]. As a member of the flavonoid family, it has garnered significant interest for its potential health benefits, which are largely attributed to its antioxidant and anti-inflammatory properties[2]. Historically, citrus peels have been utilized in traditional medicine, such as in Chinese "Chen Pi," for a variety of ailments, and modern research is now validating the therapeutic potential of its constituent compounds like this compound[1]. This technical guide provides an in-depth overview of the current scientific understanding of this compound's antioxidant and anti-inflammatory mechanisms, presenting quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Antioxidant Properties of this compound

This compound has demonstrated potent antioxidant activity across various in vitro models by neutralizing free radicals and reducing oxidative stress[1][2]. Its efficacy is comparable to other well-known antioxidant flavonoids and is attributed to its chemical structure.

Quantitative Antioxidant Data

The antioxidant capacity of this compound has been quantified using several standard assays. The following table summarizes the key findings from comparative studies.

| Assay | Concentration | Result | Reference Compound | Reference Result | Source |

| DPPH Radical Scavenging | 10 µM | 17.18% inhibition | Rutin | 32.18% inhibition | [3] |

| Superoxide Radical Scavenging | 10 µM | 48.3% inhibition | Rutin | 64.1% inhibition | [3] |

| LDL Oxidation Inhibition | 10 µM | 23-fold increase in lag time | Rutin | 23-fold increase in lag time | [3] |

| Crocin Bleaching Assay (Ka/Kc) | 0.01 mM | 3.73 | Naringin | Lower than this compound | [4] |

Experimental Protocols for Antioxidant Assays

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

Protocol:

-

Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol and stored in the dark[5][6].

-

Reaction Mixture: In a 96-well microplate, a specific volume of the test compound (this compound at various concentrations) is added to the DPPH solution[5][7]. A control containing only the solvent and DPPH solution is also prepared[5].

-

Incubation: The plate is incubated in the dark at room temperature for a specified period, typically 30 minutes[5][6].

-

Absorbance Measurement: The absorbance of the solution is measured spectrophotometrically at a wavelength of approximately 517 nm[7][8]. The decrease in absorbance corresponds to the scavenging of the DPPH radical.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: (Absorbance of control - Absorbance of sample) / Absorbance of control] × 100[5].

This assay evaluates the capacity of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).

Protocol:

-

Generation of ABTS Radical Cation: The ABTS radical cation is produced by reacting an aqueous solution of ABTS (e.g., 7 mM) with a strong oxidizing agent like potassium persulfate (e.g., 2.45 mM)[9][10]. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use[11].

-

Working Solution Preparation: The ABTS•+ solution is diluted with a suitable solvent (e.g., water or ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm[11].

-

Reaction: A specific volume of the test compound (this compound) is mixed with the ABTS•+ working solution[12].

-

Incubation: The reaction mixture is incubated for a defined time (e.g., 6 minutes) at room temperature in the dark[11].

-

Absorbance Measurement: The absorbance is measured at 734 nm[9].

-

Calculation: The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), comparing the antioxidant's activity to that of Trolox, a water-soluble vitamin E analog[11].

This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.

Protocol:

-

Cell Culture: Human hepatocarcinoma (HepG2) cells are seeded in a 96-well microplate and allowed to adhere[13].

-

Loading with Fluorescent Probe: The cells are incubated with 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is deacetylated by cellular esterases to the non-fluorescent DCFH[6][13].

-

Treatment: The cells are treated with the test compound (this compound) for a period (e.g., 1 hour)[13].

-

Induction of Oxidative Stress: Oxidative stress is induced by adding a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH or ABAP)[13][14].

-

Fluorescence Measurement: The plate is immediately placed in a fluorescence microplate reader. In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence is monitored over time[13].

-

Calculation: The antioxidant capacity is quantified by calculating the area under the fluorescence curve, with lower values indicating higher antioxidant activity[15].

Visualized Experimental Workflow: DPPH Assay

Caption: Workflow for the DPPH antioxidant assay.

Anti-inflammatory Properties of this compound

Preclinical studies have shown that this compound possesses significant anti-inflammatory effects[16]. It can modulate key inflammatory pathways and reduce the production of pro-inflammatory mediators.

Mechanisms of Anti-inflammatory Action

This compound exerts its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway[16]. NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in the inflammatory response, including those for pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) , Interleukin-6 (IL-6) , and Interleukin-1 beta (IL-1β) [16][17]. By suppressing the activation of NF-κB, this compound can effectively downregulate the production of these inflammatory mediators[16]. Additionally, its antioxidant properties contribute to its anti-inflammatory activity by mitigating oxidative stress, which is a known trigger of inflammation[16].

Quantitative Anti-inflammatory Data

| Model System | Inflammatory Stimulus | Effect of this compound/Related Flavonoids | Source |

| LPS-stimulated macrophages | Lipopolysaccharide (LPS) | Reduced production of TNF-α, IL-6, and IL-1β | [16] |

| Human cartilage explants | Interleukin-1β (IL-1β) | This compound was inactive in inhibiting MMP-13 | [18] |

| Caco-2 cells | Interleukin-1β (IL-1β) | A mix of flavanones including this compound showed strong anti-inflammatory activity | [11] |

Experimental Protocols for Anti-inflammatory Assays

This assay is widely used to screen for anti-inflammatory compounds by measuring their ability to inhibit the production of inflammatory mediators in macrophages activated by LPS.

Protocol:

-

Cell Culture: A macrophage cell line (e.g., RAW 264.7) is cultured in appropriate media and seeded into plates[19][20].

-

Pre-treatment: Cells are pre-treated with various concentrations of this compound for a specific duration (e.g., 1-2 hours).

-

Inflammatory Stimulation: Cells are then stimulated with LPS (a component of the outer membrane of Gram-negative bacteria) to induce an inflammatory response[19].

-

Incubation: The cells are incubated for a period (e.g., 24 hours) to allow for the production and secretion of inflammatory mediators.

-

Quantification of Inflammatory Markers: The cell culture supernatant is collected. The levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and nitric oxide (NO) are quantified using methods like ELISA (Enzyme-Linked Immunosorbent Assay) and the Griess reagent assay, respectively.

-

Cell Viability: A cell viability assay (e.g., MTT) is performed to ensure that the observed effects are not due to cytotoxicity[21].

This is a classic animal model for evaluating the anti-inflammatory activity of compounds in acute inflammation.

Protocol:

-

Animal Acclimatization: Rats or mice are acclimatized to the laboratory conditions.

-

Compound Administration: The test compound (this compound) is administered to the animals, typically orally or via intraperitoneal injection, at various doses[19]. A control group receives the vehicle, and a positive control group receives a known anti-inflammatory drug (e.g., indomethacin).

-

Induction of Inflammation: After a set period (e.g., 1 hour) to allow for drug absorption, a sub-plantar injection of carrageenan solution (e.g., 1%) is administered into the hind paw of the animals to induce localized inflammation and edema[19].

-

Measurement of Paw Edema: The volume of the paw is measured at regular intervals (e.g., every hour for up to 6 hours) using a plethysmometer.

-

Calculation: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.

Visualized Experimental Workflow: In Vitro Anti-inflammatory Assay

Caption: Workflow for an in vitro anti-inflammatory assay.

Modulation of Key Signaling Pathways

The biological activities of this compound are underpinned by its ability to interact with and modulate critical intracellular signaling pathways.

The Nrf2/HO-1 Pathway (Antioxidant Response)

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation[22].

Upon exposure to oxidative stress or inducers like certain flavonoids, Nrf2 dissociates from Keap1 and translocates to the nucleus[22]. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, including Heme Oxygenase-1 (HO-1) [23][24]. HO-1 is a potent antioxidant enzyme that catabolizes heme into biliverdin, free iron, and carbon monoxide, which have their own cytoprotective effects[22]. While direct evidence for this compound is still emerging, related flavanones have been shown to activate this pathway, suggesting a likely mechanism for its antioxidant effects beyond direct radical scavenging[23][24].

Caption: The Nrf2/HO-1 antioxidant response pathway.

The NF-κB Pathway (Inflammatory Response)

The NF-κB pathway is central to the inflammatory response. In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins[25].

Inflammatory stimuli, such as LPS or TNF-α, activate the IκB kinase (IKK) complex. IKK then phosphorylates IκB proteins, targeting them for ubiquitination and subsequent degradation by the proteasome[25]. The degradation of IκB unmasks the nuclear localization sequence on NF-κB, allowing it to translocate into the nucleus[26]. Inside the nucleus, NF-κB binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes, including cytokines, chemokines, and enzymes like COX-2 and iNOS[17]. Studies indicate that this compound can inhibit this pathway, likely by preventing the degradation of IκB, thus blocking NF-κB's nuclear translocation and subsequent pro-inflammatory gene expression[16].

Caption: The NF-κB inflammatory signaling pathway.

Conclusion and Future Directions

This compound is a promising natural flavonoid with well-documented antioxidant and anti-inflammatory properties in preclinical models. Its ability to scavenge free radicals and modulate key signaling pathways, such as Nrf2/HO-1 and NF-κB, highlights its therapeutic potential for conditions associated with oxidative stress and chronic inflammation.

For drug development professionals, this compound represents a valuable lead compound. Future research should focus on:

-

Bioavailability and Metabolism: Investigating the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to understand its in vivo fate.

-

In Vivo Efficacy: Conducting more extensive studies in animal models of chronic diseases, such as atherosclerosis, neurodegenerative disorders, and arthritis.

-

Clinical Trials: Designing and executing robust human clinical trials to evaluate the safety and efficacy of this compound for specific health conditions[16].

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its potency and pharmacokinetic properties.

By addressing these areas, the full therapeutic potential of this compound can be elucidated, paving the way for its potential application in pharmaceuticals and nutraceuticals.

References

- 1. caringsunshine.com [caringsunshine.com]

- 2. chemimpex.com [chemimpex.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. citrech.it [citrech.it]

- 5. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 11. Antioxidant and Anti-Inflammatory Activity of Citrus Flavanones Mix and Its Stability after In Vitro Simulated Digestion - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 13. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. caringsunshine.com [caringsunshine.com]

- 17. Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. Frontiers | In vivo and in vitro Approach to Anti-arthritic and Anti-inflammatory Effect of Crocetin by Alteration of Nuclear Factor-E2-Related Factor 2/hem Oxygenase (HO)-1 and NF-κB Expression [frontiersin.org]

- 21. Analytical Profile and Antioxidant and Anti-Inflammatory Activities of the Enriched Polyphenol Fractions Isolated from Bergamot Fruit and Leave - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. The Nrf2/HO-1 Axis as Targets for Flavanones: Neuroprotection by Pinocembrin, Naringenin, and Eriodictyol - PMC [pmc.ncbi.nlm.nih.gov]

- 24. [PDF] The Nrf2/HO-1 Axis as Targets for Flavanones: Neuroprotection by Pinocembrin, Naringenin, and Eriodictyol | Semantic Scholar [semanticscholar.org]

- 25. globalsciencebooks.info [globalsciencebooks.info]

- 26. Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers | MDPI [mdpi.com]

Neoeriocitrin: A Novel Regulator of Osteogenic Differentiation

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Neoeriocitrin, a flavonoid glycoside predominantly found in citrus fruits, is emerging as a compound of significant interest in the field of bone tissue engineering and osteoporosis research. Preclinical studies have demonstrated its potential to promote osteogenic differentiation, the process by which mesenchymal stem cells differentiate into bone-forming osteoblasts. This technical guide provides an in-depth overview of the current understanding of this compound's role in this critical biological process, with a focus on its molecular mechanisms, quantitative effects, and the experimental protocols used for its evaluation. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and development of novel therapeutics for bone regeneration and related skeletal disorders.

Quantitative Data on Osteogenic Effects

The osteogenic potential of this compound has been quantified through various in vitro assays. While comprehensive dose-response data for this compound is still emerging, studies comparing it to the well-researched flavonoid, naringin, provide valuable insights into its efficacy.

Table 1: Comparative Effect of this compound and Naringin on Osteogenic Markers in MC3T3-E1 Cells

| Marker | This compound (2 µg/mL) | Naringin (2 µg/mL) | Cell Line | Reference |

| Gene Expression | ||||

| Runt-related transcription factor 2 (Runx2) | 56% increase | Baseline | MC3T3-E1 | [1] |

| Collagen Type I Alpha 1 Chain (COL1A1) | 37% increase | Baseline | MC3T3-E1 | [1] |

| Osteocalcin (OCN) | 14% increase | Baseline | MC3T3-E1 | [1] |

| Enzymatic Activity | ||||

| Alkaline Phosphatase (ALP) Activity | Significantly improved | Improved | MC3T3-E1 | [1] |

Note: The percentage increases for this compound are in comparison to the effects observed with naringin at the same concentration.

Data on structurally similar flavonoids, such as naringin and neohesperidin, further support the osteogenic potential of this class of compounds and provide a basis for expected dose-dependent effects of this compound.

Table 2: Dose-Dependent Effects of Naringin on Osteogenic Markers in Bone Marrow Stromal Cells (BMSCs)

| Concentration | ALP Activity | Mineralization | Cell Line | Reference |

| 1 µg/mL | Significant increase | Significant increase | Rat BMSCs | [2] |

| 10 µg/mL | Significant increase | Significant increase | Rat BMSCs | [2] |

| 50 µg/mL | Peak increase | Peak increase | Rat BMSCs | [2] |

| 100 µg/mL | - | - | Rat BMSCs | [2] |

Table 3: Dose-Dependent Effects of Neohesperidin on Osteogenic Markers in Human Bone Mesenchymal Stem Cells (hBMSCs)

| Concentration | ALP Activity | Calcium Deposition | Cell Line | Reference |

| 10 µM | Dose-dependent increase | Dose-dependent increase | hBMSCs | [3] |

| 30 µM | Peak proliferation | Dose-dependent increase | hBMSCs | [3] |

| 100 µM | Dose-dependent increase | Dose-dependent increase | hBMSCs | [3] |

Signaling Pathways in this compound-Mediated Osteogenesis

Current research indicates that this compound and related flavonoids exert their pro-osteogenic effects through the modulation of several key signaling pathways.

Beclin1/Autophagy Pathway

A novel mechanism of action for this compound involves its direct interaction with Beclin1, a key protein in the regulation of autophagy. By binding to and stabilizing Beclin1, this compound inhibits its ubiquitination-mediated degradation. This leads to an increase in autophagy, a cellular process that has been shown to be pivotal for osteogenic differentiation and bone regeneration.

This compound stabilizes Beclin1, inducing autophagy and promoting osteogenic differentiation.

ERK/MAPK Signaling Pathway

The Extracellular signal-Regulated Kinase (ERK) pathway, a subset of the Mitogen-Activated Protein Kinase (MAPK) pathway, is a crucial regulator of osteoblast proliferation and differentiation. Studies suggest that this compound may rescue the inhibition of osteogenic differentiation induced by ERK pathway inhibitors, indicating a potential role in modulating this cascade. The activation of ERK can lead to the phosphorylation of key transcription factors such as Runx2, a master regulator of osteogenesis.

This compound's potential modulation of the ERK/MAPK signaling pathway in osteoblasts.

Wnt/β-catenin Signaling Pathway

The canonical Wnt/β-catenin signaling pathway is fundamental for osteoblast development and bone formation. While direct evidence for this compound is still under investigation, the structurally similar flavonoid neohesperidin has been shown to activate this pathway. Activation of the Wnt pathway leads to the accumulation and nuclear translocation of β-catenin, which then complexes with TCF/LEF transcription factors to upregulate the expression of osteogenic target genes.

Proposed involvement of the Wnt/β-catenin pathway in this compound-mediated osteogenesis.

BMP/Smad Signaling Pathway

The Bone Morphogenetic Protein (BMP) signaling pathway is another critical regulator of bone formation. BMPs bind to their receptors, leading to the phosphorylation of Smad proteins (Smad1/5/8). These phosphorylated Smads then form a complex with Smad4 and translocate to the nucleus to regulate the transcription of osteogenic genes. Flavonoids similar to this compound have been shown to influence this pathway, suggesting a potential mechanism for this compound's action.

Potential influence of this compound on the BMP/Smad signaling cascade in osteoblasts.

Experimental Workflow

The evaluation of this compound's osteogenic potential typically follows a standardized in vitro and in vivo workflow.

General experimental workflow for assessing the osteogenic potential of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's osteogenic effects.

Alkaline Phosphatase (ALP) Activity Assay

-

Cell Culture and Lysis:

-

Plate osteoblastic precursor cells (e.g., MC3T3-E1) in 24-well plates and culture in osteogenic induction medium with varying concentrations of this compound.

-

At the desired time point (e.g., day 7), wash the cells twice with phosphate-buffered saline (PBS).

-

Lyse the cells using a suitable lysis buffer (e.g., CytoBuster™ Protein Extraction Reagent).

-

Centrifuge the cell lysates at 15,000 x g for 5 minutes to pellet cellular debris.

-

-

Enzymatic Reaction:

-

Add 10 µL of the cell lysate supernatant to a 96-well plate.

-

Add 100 µL of p-nitrophenyl phosphate (p-NPP) substrate solution to each well.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding 100 µL of 1 N NaOH.

-

-

Quantification:

-

Measure the absorbance at 405 nm using a microplate reader.

-

Determine the total protein concentration of the cell lysates using a BCA protein assay.

-

Normalize the ALP activity (absorbance at 405 nm) to the total protein content.

-

Alizarin Red S (ARS) Staining for Mineralization

-

Cell Culture and Fixation:

-

Culture cells in 24-well plates with osteogenic induction medium and this compound for an extended period (e.g., 14-21 days) to allow for matrix mineralization.

-

Aspirate the culture medium and wash the cells twice with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

-

Wash the cells once with PBS to remove the fixative.

-

-

Staining:

-

Prepare a 2% (w/v) Alizarin Red S solution and adjust the pH to 4.1-4.3.

-

Add the ARS solution to each well to cover the cell monolayer.

-

Incubate for 20-30 minutes at room temperature in the dark.

-

Gently wash the cells 3-5 times with distilled water to remove excess dye.

-

-

Visualization and Quantification:

-

Visualize the stained mineralized nodules (orange-red) under a bright-field microscope.

-

For quantification, elute the stain by adding 10% acetic acid or 10% cetylpyridinium chloride to each well and incubating with shaking for 15-30 minutes.

-

Transfer the supernatant to a microcentrifuge tube, centrifuge to pellet debris, and measure the absorbance of the supernatant at 405-550 nm.

-

Quantitative Real-Time PCR (qRT-PCR) for Osteogenic Gene Expression

-

RNA Extraction and cDNA Synthesis:

-

Culture cells with this compound for the desired duration.

-

Isolate total RNA from the cells using a suitable RNA extraction kit (e.g., TRIzol reagent).

-

Quantify the RNA concentration and assess its purity.

-

Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcription kit.

-

-

qRT-PCR:

-

Perform qRT-PCR using a SYBR Green-based master mix and gene-specific primers for target genes (e.g., RUNX2, COL1A1, OCN) and a housekeeping gene for normalization (e.g., GAPDH).

-

Run the PCR reaction on a real-time PCR system.

-

-

Data Analysis:

-

Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

-

Western Blot for Signaling Proteins

-

Protein Extraction and Quantification:

-

Treat cells with this compound for the appropriate time to observe changes in protein phosphorylation or expression.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies against the target proteins (e.g., phospho-ERK, total ERK, β-catenin, Smad1/5/8) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Analysis:

-

Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their total protein counterparts.

-

Conclusion

This compound demonstrates significant promise as a therapeutic agent for promoting bone regeneration. Its ability to enhance osteogenic differentiation through multiple signaling pathways, including the novel Beclin1/autophagy pathway and potentially the ERK/MAPK, Wnt/β-catenin, and BMP/Smad pathways, warrants further investigation. The quantitative data, although still emerging, suggests a potent osteogenic activity that is comparable or even superior to other well-studied flavonoids. The detailed experimental protocols provided in this guide offer a framework for the continued exploration of this compound and the development of new therapeutic strategies for a range of skeletal disorders. As research in this area progresses, a more complete understanding of this compound's dose-dependent effects and its precise molecular targets will be crucial for its successful translation into clinical applications.

References

- 1. mdpi.com [mdpi.com]

- 2. Naringin promotes osteogenic differentiation of bone marrow stromal cells by up-regulating Foxc2 expression via the IHH signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neohesperidin promotes the osteogenic differentiation of bone mesenchymal stem cells by activating the Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential of Drynaria Rhizome: A Technical Guide to Initial Discovery and Isolation of Bioactive Compounds

For Immediate Release

This technical guide provides an in-depth overview of the initial discovery, isolation, and characterization of bioactive compounds from Drynaria Rhizome. Primarily intended for researchers, scientists, and professionals in drug development, this document details the experimental protocols, quantitative data, and underlying signaling pathways associated with the therapeutic properties of this traditional medicinal plant. The information presented is a synthesis of findings from multiple research endeavors, aimed at facilitating further investigation and development of novel therapeutics.

Introduction

Drynaria fortunei (Kunze) J. Sm., a perennial fern, has a long history of use in traditional medicine, particularly for the treatment of bone-related ailments.[1] Its rhizome, known as Drynariae Rhizoma, is rich in a variety of bioactive compounds, with flavonoids being the most prominent.[1] Among these, naringin and neoeriocitrin are two of the most abundant and well-studied flavonoids.[1] This guide focuses on the foundational steps of phytochemical analysis: the extraction, isolation, and quantification of these compounds, and explores their effects on relevant biological pathways.

Quantitative Data Summary

The following tables summarize the quantitative findings from various studies on the effects of Drynaria Rhizome extracts and its isolated compounds.

Table 1: Effect of Drynaria Rhizome Extract on Osteoblastic Cell Proliferation and Differentiation

| Cell Line | Extract/Compound | Concentration | Effect | Reference |

| MC3T3-E1 | Drynaria Rhizome Extract (DR) | 50-150 µg/mL | Significant increase in DNA synthesis | [2][3] |

| MC3T3-E1 | Drynaria Rhizome Extract (DR) | 50-150 µg/mL | Increased Alkaline Phosphatase (ALP) activity | [2][3] |

| MC3T3-E1 | Drynaria Rhizome Extract (DR) | 50-150 µg/mL | Increased prolyl hydroxylase activity | [3] |

| Rat Dental Pulp Stem Cells | Total Flavonoids from Drynaria fortunei | 0.01, 0.05, 0.1 g/L | Dose-dependent promotion of proliferation | [4][5] |

| Rat Dental Pulp Stem Cells | Total Flavonoids from Drynaria fortunei | 0.01, 0.05, 0.1 g/L | Increased ALP levels and osteogenic gene expression | [4][5] |

Table 2: High-Performance Liquid Chromatography (HPLC) for Quantification of Key Flavonoids

| Compound | Column | Mobile Phase | Flow Rate | Detection Wavelength | Reference |

| Naringin, this compound, Caffeic acid-4-O-β-d-glucopyranoside, 5,7-dihydroxychromone-7-O-rutinoside | MZ-C18 (4.6 × 250 mm, 5 µm) | Gradient of acetonitrile and 0.02% aqueous acetic acid | 1.0 mL/min | 260 nm | [1] |